molecular formula C14H14ClN5 B11844162 Benzo(f)quinazoline, 3-guanidino-1-methyl-, hydrochloride CAS No. 1150-41-0

Benzo(f)quinazoline, 3-guanidino-1-methyl-, hydrochloride

Cat. No.: B11844162
CAS No.: 1150-41-0
M. Wt: 287.75 g/mol
InChI Key: OSIPRQQLLSQBDZ-UHFFFAOYSA-N
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Description

Benzo(f)quinazoline, 3-guanidino-1-methyl-, hydrochloride is a chemical compound with the molecular formula C14H14ClN5 It is a derivative of quinazoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(f)quinazoline, 3-guanidino-1-methyl-, hydrochloride typically involves the reaction of 1-methylbenzo(f)quinazoline with guanidine hydrochloride. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Benzo(f)quinazoline, 3-guanidino-1-methyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Benzo(f)quinazoline, 3-guanidino-1-methyl-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzo(f)quinazoline, 3-guanidino-1-methyl-, hydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound, known for its wide range of biological activities.

    Quinazoline Oxides: Oxidized derivatives with different chemical properties.

    Substituted Quinazolines: Compounds with various functional groups attached to the quinazoline core.

Uniqueness

Benzo(f)quinazoline, 3-guanidino-1-methyl-, hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its guanidino group and methyl substitution make it different from other quinazoline derivatives, potentially leading to unique applications and activities.

Properties

CAS No.

1150-41-0

Molecular Formula

C14H14ClN5

Molecular Weight

287.75 g/mol

IUPAC Name

2-(1-methylbenzo[f]quinazolin-3-yl)guanidine;hydrochloride

InChI

InChI=1S/C14H13N5.ClH/c1-8-12-10-5-3-2-4-9(10)6-7-11(12)18-14(17-8)19-13(15)16;/h2-7H,1H3,(H4,15,16,17,18,19);1H

InChI Key

OSIPRQQLLSQBDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N=C(N)N)C=CC3=CC=CC=C32.Cl

Origin of Product

United States

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